molecular formula C6H5Br2N3 B13520327 3,5-Dibromopicolinimidamide

3,5-Dibromopicolinimidamide

Cat. No.: B13520327
M. Wt: 278.93 g/mol
InChI Key: URRFLKHVDBRSAX-UHFFFAOYSA-N
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Description

3,5-Dibromopicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of two bromine atoms attached to the 3rd and 5th positions of the picolinimidamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromopicolinimidamide typically involves the bromination of picolinimidamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopicolinimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while oxidation can produce a dibromo oxide.

Scientific Research Applications

3,5-Dibromopicolinimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromopicolinimidamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropicolinimidamide: Similar structure but with chlorine atoms instead of bromine.

    3,5-Difluoropicolinimidamide: Contains fluorine atoms instead of bromine.

    3,5-Diiodopicolinimidamide: Iodine atoms replace the bromine atoms.

Uniqueness

3,5-Dibromopicolinimidamide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interaction profiles. This makes this compound particularly useful in applications where specific reactivity and binding characteristics are required.

Properties

Molecular Formula

C6H5Br2N3

Molecular Weight

278.93 g/mol

IUPAC Name

3,5-dibromopyridine-2-carboximidamide

InChI

InChI=1S/C6H5Br2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10)

InChI Key

URRFLKHVDBRSAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(=N)N)Br

Origin of Product

United States

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